N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that features a piperidine ring, a tetrahydrofuran ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via cyclization reactions involving appropriate precursors.
Attachment of the Furan Ring: The furan ring is attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies exploring its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]tetrahydrofuran-2-carboxamide: Known for its psychoactive properties.
Piperidine Derivatives: Various piperidine derivatives are used in drug development due to their pharmacological activities.
Uniqueness
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-15(14-2-1-8-20-14)16-10-12-3-6-17(7-4-12)13-5-9-19-11-13/h1-2,8,12-13H,3-7,9-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUMSQYIYSARIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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